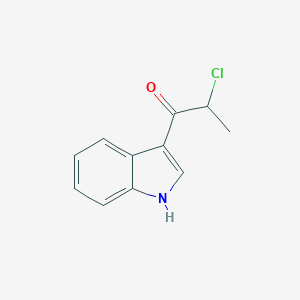

2-chloro-1-(1H-indol-3-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKRRBMAMUDWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406682 | |

| Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17380-07-3 | |

| Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1H-indol-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the predominant synthesis pathway for 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. The synthesis, centered around the Friedel-Crafts acylation of indole, is outlined with a comprehensive experimental protocol, quantitative data, and workflow visualizations.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride, facilitating the attack by the electron-rich indole ring, primarily at the C3 position.

Common Lewis acids for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and dialkylaluminum chlorides. The choice of catalyst can influence the reaction's efficiency and selectivity.

Caption: Friedel-Crafts acylation of indole with 2-chloropropionyl chloride.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from general procedures for the Friedel-Crafts acylation of indoles.[1]

Materials:

-

Indole

-

2-Chloropropionyl chloride

-

Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: Slowly add diethylaluminum chloride solution (1.1 equivalents) dropwise to the stirred solution under a nitrogen atmosphere.

-

Stirring: Stir the resulting mixture at 0 °C for 30 minutes.

-

Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a solid. Characterize the product by NMR, IR, and mass spectrometry.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reactions, and the spectroscopic data are predicted values based on the chemical structure and data from analogous compounds.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Theoretical Yield | Based on 1.0 g of indole, the theoretical yield is approximately 1.77 g. |

| Expected Practical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (br s, 1H, NH), 8.20 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 5.10 (q, J = 6.8 Hz, 1H, CH), 1.85 (d, J = 6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.5 (C=O), 136.8, 130.5, 126.2, 123.5, 122.8, 121.5, 115.0, 111.5 (Ar-C), 52.0 (CHCl), 22.5 (CH₃) |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1650 (C=O stretch), 1530, 1450 (aromatic C=C stretch) |

| Mass Spec (ESI-MS) | m/z 208.05 [M+H]⁺, 230.03 [M+Na]⁺ |

Safety Considerations

-

2-Chloropropionyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethylaluminum chloride is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

-

The reaction should be quenched carefully at low temperatures to control the exothermic reaction.

This technical guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide on 2-chloro-1-(1H-indol-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the physicochemical properties, experimental protocols, and biological activity of 2-chloro-1-(1H-indol-3-yl)propan-1-one is limited. This guide summarizes the available data and provides a theoretical framework for its synthesis and characterization based on related compounds.

Core Physicochemical Properties

Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes key identifiers and predicted properties for the compound.

| Property | Value | Source |

| CAS Number | 17380-07-3 | BIOZOL[1] |

| Molecular Formula | C₁₁H₁₀ClNO | PubChem |

| Molecular Weight | 207.66 g/mol | PubChem |

| Monoisotopic Mass | 207.04509 Da | PubChem |

| Predicted XlogP | 3.1 | PubChem |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Hypothetical Synthesis Protocol

Reaction:

Indole + 2-Chloropropionyl Chloride → this compound

Materials:

-

Indole

-

2-Chloropropionyl chloride

-

A suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂)

-

Anhydrous aprotic solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in the chosen anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: To the cooled solution, add the Lewis acid catalyst portion-wise, ensuring the temperature does not rise significantly.

-

Addition of Acylating Agent: Add a solution of 2-chloropropionyl chloride in the same anhydrous solvent dropwise to the stirred mixture via the dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, followed by stirring at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound.

-

Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram illustrates the hypothetical workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: 2-chloro-1-(1H-indol-3-yl)propan-1-one

CAS Registry Number: 17380-07-3

This technical guide provides a comprehensive overview of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide combines established information with plausible experimental protocols and analysis of structurally related compounds to serve as a foundational resource for future research.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and includes predicted values for a structurally similar compound, 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one, to provide estimated parameters.

| Property | Value | Source |

| CAS Registry Number | 17380-07-3 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [2] |

| Molecular Weight | 207.65 g/mol | [2] |

| Purity | Min. 95% | [2] |

| Predicted Boiling Point | 385.0 ± 27.0 °C | [3] |

| Predicted Density | 1.245 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 15.68 ± 0.30 | [3]* |

*Note: Predicted values are for the related compound 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one (CAS 731003-87-5) and should be used as estimates.

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and common method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation. The following is a proposed experimental protocol for the synthesis of this compound.

Reaction:

Indole + 2-Chloropropionyl chloride → this compound

Materials:

-

Indole

-

2-Chloropropionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve indole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled suspension.

-

Stir the mixture at 0°C for 15-20 minutes.

-

Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Predicted spectra suggest characteristic signals for the indole ring protons, the methine proton adjacent to the chlorine and carbonyl groups, and the methyl protons.

-

¹³C NMR: Predicted spectra would show distinct signals for the carbonyl carbon, the carbon bearing the chlorine, the methyl carbon, and the carbons of the indole ring.

Infrared (IR) Spectroscopy:

-

Expected characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, and C-Cl stretch.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available. However, the 3-acylindole scaffold is a prominent feature in many biologically active compounds. Research on analogous structures suggests several potential areas of pharmacological interest.

-

Antifungal Activity: Several 3-acylindole analogs have demonstrated potent antifungal activities against various phytopathogenic fungi. Structure-activity relationship studies have indicated that the nature of the acyl group is important for this activity.[4]

-

Antimicrobial and Antioxidant Properties: Derivatives of 3-acetylindole have been synthesized and shown to possess both antimicrobial and antioxidant activities.[5]

-

Anticancer Activity: The indole nucleus is a well-known scaffold in the design of anticancer agents. Annulated indole compounds have been shown to inhibit the proliferation of leukemic cells by inducing DNA fragmentation and apoptosis through caspase-3 activation.[6] Many indole derivatives target pathways involved in cell cycle regulation and proliferation.

Given that this compound is a halo-acyl derivative of indole, it could potentially act as an alkylating agent, which is a mechanism of action for some anticancer drugs. This hypothesis would require experimental validation.

Visualizations

The following diagrams illustrate the proposed experimental workflows and a potential logical relationship for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Proposed workflow for the analytical characterization of the final product.

References

- 1. This compound, CAS [[17380-07-3]] | BIOZOL [biozol.de]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 731003-87-5 CAS MSDS (2-CHLORO-1-(2-METHYL-1H-INDOL-3-YL)PROPAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Antifungal agents. Part 3: synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data of 2-chloro-1-(1H-indol-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectral data for the compound 2-chloro-1-(1H-indol-3-yl)propan-1-one. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this molecule. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure

Figure 1: Chemical structure of this compound.

Molecular Formula: C₁₁H₁₀ClNO

Molecular Weight: 207.66 g/mol

IUPAC Name: this compound

CAS Number: 17380-07-3

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum was calculated using advanced algorithms that consider the chemical environment of each proton. The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30 | br s | 1H | NH -1 |

| 8.15 | d | 1H | H -4 |

| 7.45 | d | 1H | H -7 |

| 7.30 | m | 2H | H -5, H -6 |

| 8.40 | s | 1H | H -2 |

| 5.20 | q | 1H | CH (Cl) |

| 1.85 | d | 3H | CH ₃ |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Carbon Atom |

| 192.5 | C =O |

| 136.8 | C -7a |

| 134.0 | C -2 |

| 126.5 | C -3a |

| 123.5 | C -6 |

| 122.8 | C -5 |

| 121.0 | C -4 |

| 115.2 | C -3 |

| 111.8 | C -7 |

| 55.0 | C H(Cl) |

| 21.5 | C H₃ |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocols

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

4.2. NMR Data Acquisition

-

The NMR spectra can be recorded on a 400 MHz (or higher) spectrometer.

-

Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

-

For ¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard single-pulse experiment.

-

Typical spectral parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16-32 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical spectral parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

2-chloro-1-(1H-indol-3-yl)propan-1-one molecular weight and formula

An In-depth Technical Guide on 2-chloro-1-(1H-indol-3-yl)propan-1-one For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular properties of this compound, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its molecular formula and weight, supported by a logical relationship diagram.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling. The molecular formula was determined by analyzing the constituent elements based on its chemical structure, and the molecular weight was calculated accordingly.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

Structural and Molecular Relationships

To visualize the derivation of the compound's properties, the following diagram illustrates the logical flow from the chemical name to its molecular formula and weight.

Caption: Logical relationship of this compound.

Experimental Protocols

While specific experimental data for this compound is not widely published, a general protocol for its synthesis can be conceptualized based on established chemical principles. A potential synthetic route involves the Friedel-Crafts acylation of indole.

Conceptual Synthetic Protocol:

-

Preparation of the Acylating Agent: 2-chloropropionyl chloride would be used as the acylating agent.

-

Friedel-Crafts Acylation:

-

Indole is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.

-

A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.

-

2-chloropropionyl chloride is added dropwise to the stirred solution.

-

The reaction is allowed to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched by carefully pouring it over crushed ice and acidifying with dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

-

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for practical application.

An In-depth Technical Guide to 2-chloro-1-(1H-indol-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a halogenated indole derivative. Due to a lack of extensive research on this specific molecule, this document compiles available chemical data, proposes a detailed synthetic protocol based on established chemical principles, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar indole compounds.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The introduction of various substituents onto the indole scaffold allows for the fine-tuning of their pharmacological properties. Halogenated acylindoles, in particular, represent a class of compounds with significant potential for biological activity, including antimicrobial and anticancer effects. This compound (CAS Number: 17380-07-3) is a member of this class, though it remains a relatively underexplored molecule in the scientific literature. This guide aims to consolidate the known information and provide a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17380-07-3 |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| SMILES | CC(C(=O)C1=CNC2=CC=CC=C21)Cl |

| InChI | InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 |

Discovery and History

The specific discovery and detailed historical development of this compound are not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as a chemical intermediate in a larger synthetic sequence or as part of a library of indole derivatives for screening purposes. Its commercial availability from various chemical suppliers indicates that it is a known and accessible chemical entity. The primary method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation, a reaction with a long history dating back to 1877. It is highly probable that the first synthesis of this compound utilized this well-established chemical transformation.

Experimental Protocols

While a specific peer-reviewed protocol for the synthesis of this compound is not available, a robust and reliable procedure can be proposed based on the well-established Friedel-Crafts acylation of indole. This reaction involves the electrophilic substitution of a hydrogen atom on the indole ring with an acyl group.

Proposed Synthesis: Friedel-Crafts Acylation of Indole

The most direct route to synthesize this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and indole (1.17 g, 10 mmol). Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: To the stirred solution, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.47 g, 11 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.40 g, 11 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (5 mL). Stir vigorously for 15 minutes.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region), a quartet for the methine proton adjacent to the chlorine and carbonyl group, a doublet for the methyl protons, and a broad singlet for the N-H proton of the indole. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and the carbons of the indole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (207.66 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretching of the ketone, and a band for the N-H stretching of the indole. |

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. Many indole derivatives and compounds bearing an α-haloketone moiety exhibit significant biological activities.

Postulated Areas of Biological Relevance

-

Anticancer Activity: The indole nucleus is a common scaffold in many anticancer agents. The α-chloroketone moiety can act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules like enzymes and DNA, which could lead to cytotoxic effects.

-

Antimicrobial Activity: Indole derivatives are known to possess broad-spectrum antimicrobial properties. The lipophilic nature of the indole ring can facilitate membrane disruption, while the reactive chloroketone could inhibit essential microbial enzymes.

-

Enzyme Inhibition: The electrophilic nature of the α-chloroketone makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site. This could be a mechanism for a variety of pharmacological effects.

Hypothetical Signaling Pathway Involvement

Based on the activities of similar compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism of action for an anticancer effect, where the compound induces apoptosis.

Caption: Hypothetical apoptotic pathway initiated by the compound.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A peer-reviewed publication detailing the optimized synthesis and full spectroscopic characterization of the compound is needed.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any significant biological activity.

-

Mechanism of Action Studies: If activity is identified, further studies to elucidate the mechanism of action, including target identification and pathway analysis, would be warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the indole ring, the acyl chain, and the halogen atom would provide valuable insights into the structural requirements for activity.

Conclusion

This compound is a readily accessible yet understudied indole derivative. Based on established chemical principles, its synthesis via Friedel-Crafts acylation is straightforward. While its biological properties remain to be experimentally determined, its structural features suggest a potential for interesting pharmacological activities. This technical guide provides a solid foundation and a call to action for the scientific community to further investigate this promising molecule.

An In-depth Technical Guide to 2-chloro-1-(1H-indol-3-yl)propan-1-one: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. This technical guide focuses on the synthesis, chemical properties, and potential therapeutic applications of 2-chloro-1-(1H-indol-3-yl)propan-1-one and its structural analogues. By exploring the structure-activity relationships of these derivatives, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. Particular emphasis is placed on their potential as antimicrobial and anticancer agents, with detailed experimental protocols and an analysis of their interactions with key cellular signaling pathways.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The introduction of an α-chlorinated propanoyl group at the C3 position of the indole ring, as seen in this compound, offers a reactive handle for further chemical modifications and presents a unique pharmacophore for biological activity. This guide will delve into the synthetic routes to access these compounds, their chemical characteristics, and a survey of their reported and potential biological activities, with a focus on antimicrobial and anticancer applications.

Synthesis of this compound and its Analogues

The primary method for the synthesis of this compound and its analogues is the Friedel-Crafts acylation of indole or its derivatives with 2-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Indole (or substituted indole)

-

2-chloropropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Lewis acid (e.g., AlCl₃, SnCl₄, Et₂AlCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid (1.1 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 15-30 minutes.

-

Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Note: The choice of Lewis acid and reaction conditions may need to be optimized for different substituted indoles to achieve the best yields and selectivity. For instance, milder Lewis acids like diethylaluminum chloride (Et₂AlCl) can be beneficial for substrates sensitive to strong acids.[1]

Synthesis of Structural Analogues

Structural diversity can be introduced by:

-

Substitution on the Indole Ring: Utilizing commercially available or synthesized substituted indoles (e.g., 5-chloro, 5-methoxy, 2-methyl) in the Friedel-Crafts acylation allows for the exploration of electronic and steric effects on biological activity.

-

Modification of the Acyl Chain: Employing different α-halo acyl chlorides (e.g., 2-bromopropionyl chloride, 2-chlorobutyryl chloride) can modulate the reactivity and lipophilicity of the resulting compounds.

-

Derivatization of the Chloro Group: The α-chloro atom serves as a convenient leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups (e.g., amines, azides, thiols) to generate a library of derivatives.

Chemical Properties and Characterization

The synthesized compounds are typically characterized by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For this compound, one would expect characteristic signals for the indole protons, a quartet for the α-proton of the propanoyl chain, and a doublet for the methyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl stretching vibration. The N-H stretch of the indole ring typically appears as a broad peak around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Biological Activities

While specific biological data for this compound is not extensively reported in publicly available literature, the activities of its structural analogues provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Indole derivatives are known to possess a wide range of antimicrobial activities.[2] The introduction of a halogenated acyl group at the C3 position can enhance this activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against various microbial strains.

| Compound/Analogue | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| Indole-Triazole Derivative | 6.25 | >50 | 3.125 | [2] |

| Indole-Thiadiazole Derivative | 3.125 | >50 | 3.125 | [2] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | 3.9-7.8 | - | 15.6 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the appropriate growth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

| Compound/Analogue | Cell Line | IC₅₀ (µM) | Reference |

| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | 2.6 | [4] |

| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | MCF7 (Breast) | 10.0 | [4] |

| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | PC-3 (Prostate) | 7.8 | [4] |

| Indole-Chalcone Derivative | A549 (Lung) | 0.003 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways

Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Understanding these interactions is crucial for the rational design of more potent and selective anticancer agents.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Many indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain indole alkaloids have demonstrated the ability to modulate the MAPK pathway, leading to cancer cell death.[7]

Caption: Modulation of the MAPK signaling pathway by indole derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is influenced by the nature and position of substituents on the indole ring and modifications to the side chain.

-

Indole Ring Substituents: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the indole ring can significantly impact the electronic properties of the molecule and its interaction with biological targets.

-

Side Chain Modifications: The α-chloro group is a key feature, potentially acting as an electrophilic center for covalent modification of target proteins. Replacing the chlorine with other functionalities can alter the mechanism of action and selectivity.

Future research should focus on synthesizing a broader range of analogues to establish a more comprehensive SAR. This includes exploring a wider variety of substituents on the indole nucleus and diversifying the functional groups at the α-position of the propanoyl chain. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

This compound and its structural analogues represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. The synthetic accessibility of these molecules, coupled with the rich chemical space that can be explored through derivatization, makes them attractive candidates for further investigation. This technical guide provides a foundational understanding of their synthesis, properties, and biological potential, serving as a valuable resource for researchers in the field of drug discovery and development. Further exploration of their mechanism of action and in vivo efficacy will be crucial in translating their therapeutic promise into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-1-(1H-indol-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in synthetic chemistry and drug discovery. Understanding the fragmentation behavior of this compound is crucial for its unequivocal identification, characterization, and quality control in various research and development settings. This document outlines the predicted fragmentation pathways under electron impact (EI) ionization, presents the data in a clear tabular format, provides a general experimental protocol for its analysis, and visualizes the fragmentation cascade using a logical diagram.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is governed by the presence of several key functional groups: a ketone, an indole ring, and a chloroalkane moiety. The stability of the resulting fragment ions dictates the observed fragmentation pattern.

Upon electron impact ionization, the molecule will lose an electron to form a molecular ion (M⁺˙). A key characteristic to anticipate is the isotopic signature of chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion peak will appear as a pair of peaks at M⁺ and M+2, with the M+2 peak having about one-third the intensity of the M⁺ peak.[1][2][3] This isotopic pattern will also be evident for any fragment ions that retain the chlorine atom.

The primary fragmentation pathways are expected to be initiated by cleavage events alpha to the carbonyl group, a common and energetically favorable fragmentation for ketones.[4][5] This can occur on either side of the carbonyl. Additionally, cleavage of the carbon-chlorine bond is another anticipated fragmentation route.

The indole ring, being an aromatic and stable system, is expected to be a relatively stable fragment and may form the base peak in the spectrum.

Quantitative Fragmentation Data

While specific experimental data for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z) for the ³⁵Cl isotope, and the proposed fragmentation mechanism.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Fragmentation |

| 221 | [C₁₁H₁₀ClNO]⁺˙ | Molecular ion (M⁺˙) |

| 223 | [C₁₁H₁₀³⁷ClNO]⁺˙ | Isotopic molecular ion (M+2) |

| 144 | [C₉H₇NO]⁺ | α-cleavage: Loss of the 2-chloropropyl radical |

| 130 | [C₈H₇N]⁺ | Indole cation, potentially from further fragmentation |

| 77 | [C₃H₄Cl]⁺ | α-cleavage: Loss of the indol-3-oyl radical |

| 186 | [C₁₁H₁₀NO]⁺ | Loss of a chlorine radical from the molecular ion |

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron impact (EI) ion source.

1. Sample Preparation:

- Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

- Ensure the sample is fully dissolved to prevent any solid material from entering the GC system.

- If necessary, dilute the sample further to an appropriate concentration (typically in the low ppm range) to avoid detector saturation.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph (GC):

- Injection Mode: Splitless injection is often suitable for analytical purposes to maximize sensitivity.

- Injector Temperature: Typically set to 250 °C to ensure rapid volatilization of the analyte.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: A temperature ramp is used to separate the analyte from any impurities. A typical program might be:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: Increase to 280 °C at a rate of 15 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.

- Mass Spectrometer (MS):

- Ion Source: Electron Impact (EI).

- Ionization Energy: 70 eV (standard for EI to induce reproducible fragmentation).

- Source Temperature: Typically maintained around 230 °C.

- Quadrupole Temperature: Typically maintained around 150 °C.

- Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

- Scan Rate: A suitable scan rate should be chosen to obtain several data points across the chromatographic peak (e.g., 2-3 scans/second).

3. Data Acquisition and Analysis:

- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

- Acquire the data using the instrument's software.

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

- Extract the mass spectrum for the analyte's peak.

- Identify the molecular ion peak (and its M+2 isotope peak) and the major fragment ions.

- Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of the primary predicted fragmentation pathways for this compound.

Caption: Predicted fragmentation of this compound.

References

- 1. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. docbrown.info [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-chloro-1-(1H-indol-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactive sites of 2-chloro-1-(1H-indol-3-yl)propan-1-one, a molecule of interest in synthetic chemistry and drug discovery. The presence of both an indole nucleus and an α-haloketone moiety confers a rich and complex reactivity profile to the molecule. Understanding the distinct electrophilic and nucleophilic characters of its various atomic centers is crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Predicted Reactive Sites

This compound possesses several potential sites for chemical reactions. The inherent properties of the indole ring and the α-haloketone functional group create a distinct distribution of electron density across the molecule.

The primary electrophilic and nucleophilic sites are identified based on established principles of organic chemistry. α-haloketones are well-known for containing two significant electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen.[1][2] The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack.[3] The indole ring, being an electron-rich aromatic system, presents several nucleophilic sites.

Below is a diagram illustrating the key reactive centers of the molecule.

Caption: Predicted electrophilic and nucleophilic centers.

Analysis of Reactive Sites: A Quantitative Overview

| Site | Atom(s) | Predicted Character | Reasoning |

| 1 | Carbonyl Carbon (C=O) | Strongly Electrophilic | The carbon is double-bonded to a highly electronegative oxygen atom, creating a significant partial positive charge. This site is a classic target for nucleophiles.[3] |

| 2 | α-Carbon (CH-Cl) | Strongly Electrophilic | The inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom make this carbon highly electron-deficient and the primary site for S(_N)2 reactions.[2][3] |

| 3 | Indole Nitrogen (N-H) | Moderately Nucleophilic / Acidic Proton | The lone pair on the nitrogen can act as a nucleophile. The N-H proton is also acidic and can be abstracted by a base. |

| 4 | Indole Ring (C2, C4-C7) | Nucleophilic | The indole ring system is electron-rich and can participate in electrophilic aromatic substitution reactions. The C2 position is often reactive in indole derivatives.[4] |

| 5 | Carbonyl Oxygen (C=O) | Weakly Nucleophilic | The lone pairs on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. |

| 6 | Chlorine Atom (Cl) | Weakly Nucleophilic / Good Leaving Group | The lone pairs on the chlorine atom confer weak nucleophilicity. More importantly, chloride is a good leaving group, facilitating nucleophilic substitution at the α-carbon. |

Experimental and Computational Protocols

To empirically and theoretically validate the predicted reactive sites, specific experimental and computational studies can be designed.

Density Functional Theory (DFT) is a powerful computational method to visualize electron distribution and predict reactivity. By calculating the electrostatic potential (ESP) map and analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the most probable sites for nucleophilic and electrophilic attack.[5]

Methodology:

-

Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

ESP Map Generation: The electrostatic potential is calculated and mapped onto the molecule's electron density surface. Red regions (negative potential) indicate nucleophilic areas, while blue regions (positive potential) indicate electrophilic areas.

-

Frontier Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO region indicates the primary nucleophilic site, while the LUMO region indicates the primary electrophilic site.

References

Technical Guide on the Safe Handling and Precautions for 2-chloro-1-(1H-indol-3-yl)propan-1-one

Introduction

2-chloro-1-(1H-indol-3-yl)propan-1-one is a chemical compound containing an indole nucleus, a common scaffold in many biologically active molecules.[1][2][3] The presence of the α-chloroketone moiety suggests that this compound may be a reactive intermediate, useful in the synthesis of more complex molecules.[4][5] However, this reactivity also implies potential hazards that necessitate careful handling. This guide aims to provide a thorough overview of the available safety information, extrapolated handling procedures, and relevant biological context for researchers and drug development professionals.

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a hazard assessment has been conducted based on the known profiles of structurally related compounds, namely 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one and 3-chloro-1,2-propanediol.

Summary of Potential Hazards

Based on the analysis of related compounds, this compound should be considered as potentially:

-

Harmful if swallowed. [6]

-

Causing skin irritation. [6]

-

Causing serious eye irritation. [6]

-

May cause respiratory irritation. [6]

The following table summarizes the hazard statements for the analogous compounds.

| Hazard Statement | 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one[6] | 3-chloro-1,2-propanediol[7][8][10] |

| H302: Harmful if swallowed | ✓ | |

| H315: Causes skin irritation | ✓ | |

| H319: Causes serious eye irritation | ✓ | |

| H335: May cause respiratory irritation | ✓ | |

| H300: Fatal if swallowed | ✓ | |

| H312: Harmful in contact with skin | ✓ | |

| H318: Causes serious eye damage | ✓ | |

| H331: Toxic if inhaled | ✓ | |

| H351: Suspected of causing cancer | ✓ | |

| H360: May damage fertility or the unborn child | ✓ |

Handling and Storage Precautions

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood. If the substance is aerosolized or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood.

-

An eyewash station and safety shower should be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be secured and accessible only to authorized personnel.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not allow to enter drains or waterways.

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: A Representative Synthesis

Objective: To synthesize an α-chloroketone from an indole precursor.

Materials:

-

Indole-3-propanoyl chloride

-

Diazomethane (or a safer alternative like trimethylsilyldiazomethane)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (in diethyl ether)

Procedure:

-

Preparation of the Diazoketone:

-

Dissolve indole-3-propanoyl chloride in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a freshly prepared and standardized solution of diazomethane in diethyl ether with gentle stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

-

Conversion to the α-Chloroketone:

-

To the crude diazoketone solution at 0°C, slowly add a solution of anhydrous hydrogen chloride in diethyl ether.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Workflow Diagram:

Biological Context and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][11] They can interact with various biological targets, such as enzymes and receptors. While the specific biological activity of this compound is unknown, a generalized signaling pathway that indole derivatives are often implicated in is presented below. This is a hypothetical representation and should not be considered specific to the compound .

This diagram illustrates that an indole derivative could potentially interact with cell surface receptors or intracellular enzymes, thereby modulating downstream signaling cascades and leading to a variety of cellular responses. The specific pathway would depend on the exact structure of the indole derivative and the biological system being studied.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 2-chloro-1-(1H-indol-3-yl)propan-1-one synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of the target molecule, 2-chloro-1-(1H-indol-3-yl)propan-1-one, a compound of interest in medicinal chemistry and drug development. The primary focus is on the selection of starting materials and a detailed examination of a robust synthetic methodology.

Core Starting Materials

The synthesis of this compound fundamentally relies on two key starting materials:

-

Indole: A widely available heterocyclic aromatic compound that forms the core structure of the target molecule.

-

2-Chloropropionyl Chloride: An acyl chloride that provides the chloro-propanone side chain.

The primary synthetic strategy involves the electrophilic substitution of indole at the electron-rich C3 position with the 2-chloropropionyl group. This is typically achieved through a Friedel-Crafts acylation reaction.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride. This reaction is catalyzed by a Lewis acid. While various Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zirconium(IV) chloride (ZrCl₄) can be used, milder catalysts are often preferred to prevent polymerization of the indole ring and to avoid the need for N-H protection.[1][2] A particularly effective and general method utilizes dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which allow for the selective acylation at the C3 position under mild conditions without the requirement for N-protection.[1]

The overall synthetic workflow can be visualized as a two-stage process: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Experimental Protocols

Synthesis of 2-Chloropropionyl Chloride

Reaction: 2-Chloropropionic acid reacts with thionyl chloride to yield 2-chloropropionyl chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-chloropropionic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude 2-chloropropionyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 2-Chloropropionic Acid | 108.52 | 1.0 | 1.0 |

| Thionyl Chloride | 118.97 | 1.5 - 2.0 | 1.5 - 2.0 |

| Product | |||

| 2-Chloropropionyl Chloride | 126.97 | - | - |

| Typical Yield: | 85-95% |

Synthesis of this compound

Reaction: Indole undergoes Friedel-Crafts acylation with 2-chloropropionyl chloride in the presence of diethylaluminum chloride.[1]

Procedure:

-

To a solution of indole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 equivalents) dropwise.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| Indole | 117.15 | 1.0 | 1.0 |

| 2-Chloropropionyl Chloride | 126.97 | 1.1 | 1.1 |

| Diethylaluminum Chloride (Et₂AlCl) | 120.57 | 1.1 | 1.1 |

| Product | |||

| This compound | 207.66 | - | - |

| Expected Yield: | High |

Note: While a specific yield for this exact reaction is not cited in the provided search results, the general method for 3-acylation of indoles using dialkylaluminum chlorides reports high yields for a variety of acyl chlorides.[1]

Logical Relationship of the Acylation Reaction

The Friedel-Crafts acylation of indole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below.

This technical guide provides a comprehensive starting point for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the described reagents, particularly thionyl chloride, acyl chlorides, and organoaluminum compounds, which are corrosive and moisture-sensitive.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-chloro-1-(1H-indol-3-yl)propan-1-one via the Friedel-Crafts acylation of indole. 3-Acylindoles are significant structural motifs in pharmaceuticals and valuable synthetic intermediates. The primary challenge in their synthesis is achieving regioselectivity at the C3 position of the indole ring while avoiding competitive N-acylation and decomposition of the acid-sensitive indole nucleus. This protocol employs a mild Lewis acid catalyst to facilitate a high-yield, regioselective acylation at the C3 position.

Synthetic Pathway & Mechanism

The synthesis proceeds via an electrophilic acyl substitution at the C3 position of the indole ring, which is the most nucleophilic site for such reactions.[1] A Lewis acid is employed to activate the 2-chloropropionyl chloride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the indole. The use of mild Lewis acids like diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄) is crucial, as strong acids such as AlCl₃ can lead to the decomposition of the indole substrate.[2]

References

Application Notes and Protocols: Friedel-Crafts Acylation of Indole with 2-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. One of the most fundamental and widely used methods for introducing a carbonyl group onto the indole nucleus is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a versatile tool for creating 3-acylindole derivatives, which serve as crucial intermediates in the synthesis of more complex bioactive molecules.[4]

This document provides detailed application notes and a comprehensive protocol for the Friedel-Crafts acylation of indole with 2-chloropropionyl chloride, yielding 3-(2-chloropropionyl)indole. This intermediate is of particular interest in drug discovery due to the presence of a reactive chloropropyl side chain, which can be further modified to introduce diverse functionalities.

Reaction Overview

The Friedel-Crafts acylation of indole with 2-chloropropionyl chloride proceeds via an electrophilic aromatic substitution mechanism, predominantly at the electron-rich C-3 position of the indole ring. The reaction is catalyzed by a Lewis acid, which activates the acyl chloride, making it a more potent electrophile.

While traditional Lewis acids like aluminum chloride (AlCl₃) can be effective, they are often too harsh for the sensitive indole nucleus, leading to decomposition and lower yields.[5] Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to promote the selective 3-acylation of indoles under mild conditions with high efficiency.[5]

Applications in Drug Development

3-Acylindoles are valuable precursors in the synthesis of a vast array of pharmacologically active compounds.[4] The product of the title reaction, 3-(2-chloropropionyl)indole, is a versatile intermediate for the synthesis of various indole derivatives with potential therapeutic applications. The presence of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, enabling the introduction of amines, azides, and other functional groups to build more complex molecular architectures. These modifications can lead to the development of novel compounds with a range of biological activities, including but not limited to:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[3]

-

Antiviral Compounds: Indole derivatives have shown promise as antiviral agents.[4]

-

Anti-inflammatory Drugs: The well-known NSAID, indomethacin, is an indole derivative.[3]

Experimental Protocol

This protocol is based on the general method for the 3-acylation of indoles developed by Okauchi et al.[5]

Materials:

-

Indole

-

2-Chloropropionyl chloride

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon or nitrogen inlet, add indole (1.0 eq).

-

Dissolve the indole in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 eq) to the stirred solution via the dropping funnel over 15-20 minutes.